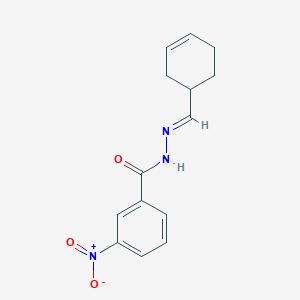![molecular formula C16H12ClFN2O2 B5796436 N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide, commonly known as CFTRinh-172, is a small molecule inhibitor that specifically targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the movement of chloride ions across cell membranes. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases associated with CFTR dysfunction.
Mécanisme D'action
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 binds to a specific site on the N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide protein and inhibits its function by preventing the opening of the chloride channel pore. This leads to a decrease in chloride ion transport across cell membranes and can have downstream effects on other ion channels and transporters.
Biochemical and Physiological Effects:
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In airway epithelial cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to increase mucus viscosity and decrease ciliary beat frequency, leading to impaired mucociliary clearance. In pancreatic acinar cells, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit fluid secretion and reduce enzyme release. In sweat glands, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been shown to inhibit sweat secretion, leading to decreased sweat chloride concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has several advantages as a tool compound for studying N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It is highly specific for N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide and does not inhibit other chloride channels or transporters. It is also relatively easy to use and can be applied to a variety of experimental systems. However, N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 does have some limitations, including its potential off-target effects and the possibility of inducing cellular stress or toxicity at high concentrations.
Orientations Futures
There are several future directions for research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential therapeutic applications. One area of interest is the development of more potent and specific N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide inhibitors that could be used as therapeutic agents for cystic fibrosis and other diseases associated with N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide dysfunction. Another area of interest is the use of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 as a tool compound for investigating the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes and disease states. Finally, there is ongoing research into the mechanisms of action of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 and its potential interactions with other ion channels and transporters.
Méthodes De Synthèse
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 can be synthesized using a variety of methods, including the reaction of 2-(2-chloro-4-fluorophenyl)benzoxazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The resulting product can be purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamideinh-172 has been widely used as a tool compound in basic and translational research related to N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide function and dysfunction. It has been shown to inhibit N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide-mediated chloride transport in a concentration-dependent manner and has been used to study the role of N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide in various physiological processes, such as airway surface liquid regulation, gastrointestinal fluid secretion, and sweat secretion.
Propriétés
IUPAC Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O2/c1-2-15(21)19-10-4-6-14-13(8-10)20-16(22-14)11-5-3-9(18)7-12(11)17/h3-8H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOCZJREFSYKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-dimethyl-3-{2-[3-(trifluoromethyl)phenoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B5796375.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![6-(2-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5796397.png)

![4-(1-azepanyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5796405.png)




![9-allyl-2-methyl-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5796454.png)
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5796462.png)
